2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Overview
Description
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H17Br2FO2S2 and a molecular weight of 472.23 g/mol . This compound is known for its applications in the synthesis of low band-gap polymers, which are used in various electronic devices such as organic field-effect transistors (OFETs) and polymeric solar cells .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of low band gap polymers . These polymers can interact with various enzymes, proteins, and other biomolecules, but the specific interactions have not been detailed.
Cellular Effects
As a component in the synthesis of polymers for electronic applications, it may influence cell function indirectly through its role in these materials .
Molecular Mechanism
It is known to be involved in the synthesis of low band gap polymers, which can have various effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of polymers for electronic applications, suggesting that it may have long-term stability .
Metabolic Pathways
It is known to be used in the synthesis of polymers for electronic applications, suggesting that it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
As a component in the synthesis of polymers for electronic applications, it may be distributed within these materials .
Subcellular Localization
As a component in the synthesis of polymers for electronic applications, it may be localized within these materials .
Preparation Methods
The synthesis of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate involves several steps. One common method includes the bromination and fluorination of thieno[3,4-b]thiophene, followed by esterification with 2-ethylhexanol . The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the selective substitution of the desired positions on the thiophene ring . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Polymerization: This compound can be polymerized with other monomers to form low band-gap polymers used in electronic applications.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophenes and polymeric materials .
Scientific Research Applications
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism by which 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. In electronic applications, its ability to form conjugated polymers with low band gaps allows for efficient charge transport and light absorption . The presence of bromine and fluorine atoms enhances its electronic properties, making it suitable for use in high-performance electronic devices .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern and electronic properties. Similar compounds include:
2-Ethylhexyl 4,6-dibromo-3-chlorothieno[3,4-b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
2-Ethylhexyl 4,6-dibromo-3-methylthieno[3,4-b]thiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
2-Ethylhexyl 4,6-dibromo-3-iodothieno[3,4-b]thiophene-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.
These compounds share similar synthetic routes and applications but differ in their electronic properties and reactivity due to the different substituents on the thiophene ring .
Properties
IUPAC Name |
2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJTOAKIMQIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729406 |
Source
|
Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237479-39-8 |
Source
|
Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in organic solar cells?
A1: this compound frequently serves as an acceptor building block in conjugated polymers designed for organic photovoltaic devices [, ]. These polymers, when blended with electron acceptor materials like PC71BM, form the active layer of organic solar cells. The this compound unit contributes to desirable properties like:
- Tuning the energy levels: It influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge separation and voltage generation in the solar cell [].
- Broadening light absorption: Its incorporation can broaden the absorption spectrum of the polymer, enhancing light harvesting in the visible and near-infrared regions [].
- Influencing morphology: It affects the polymer's self-assembly and its interaction with the electron acceptor material, impacting the active layer's morphology and ultimately the device performance [].
Q2: How does the structure of a conjugated polymer containing this compound influence its photovoltaic performance?
A2: The structure of the conjugated polymer significantly impacts its photovoltaic properties. For instance, a study investigating the impact of different side chain topologies on alkoxyphenylthiophene-substituted benzodithiophene polymers found significant changes in photophysical and photovoltaic characteristics []. Although the specific role of this compound wasn't solely investigated, this research highlights how structural modifications in the polymer backbone and side chains can influence factors like:
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